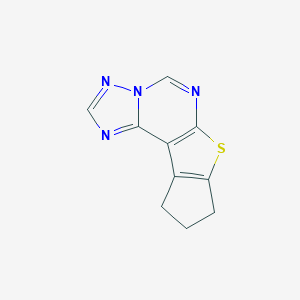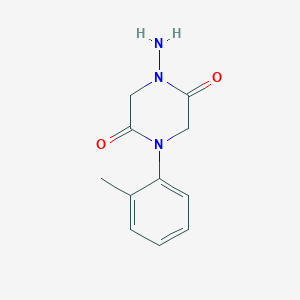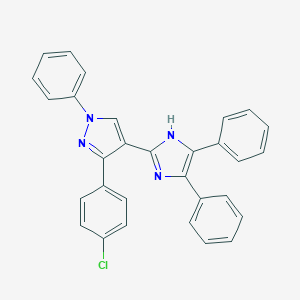![molecular formula C12H9N3OS2 B292507 3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292507.png)
3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Applications De Recherche Scientifique
3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. It has also been found to exhibit anti-bacterial properties against a variety of bacterial strains.
Mécanisme D'action
The exact mechanism of action of 3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the activation of the NF-κB pathway, which plays a key role in inflammation and cancer. Additionally, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has been found to exert a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-bacterial properties, it has been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is its versatility in terms of its potential applications. It has been found to exhibit a wide range of biological activities, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of solid tumors such as breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 3-amino-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a variety of methods. One of the most commonly used methods is the reaction between 2-aminothiophenol and phenyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-amino-2-phenylthiophene, which is then reacted with ethyl acetoacetate and ammonium acetate to yield the final product.
Propriétés
Formule moléculaire |
C12H9N3OS2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-amino-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3OS2/c13-15-11(16)8-6-9(7-4-2-1-3-5-7)18-10(8)14-12(15)17/h1-6H,13H2,(H,14,17) |
Clé InChI |
YGBYNSWIARXDEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)NC(=S)N(C3=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)NC(=S)N(C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292425.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292426.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)

![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)



